1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-leucinate
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Overview
Description
Preparation Methods
The synthesis of 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE typically involves a multi-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds . The key steps include:
Formation of the chromene core: This is achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
Functionalization: Introduction of the benzyloxycarbonyl group and the amino acid derivative to form the final product.
Chemical Reactions Analysis
1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the chromene core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the chromene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular processes . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity and subsequent modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE can be compared with other similar compounds, such as:
- 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE .
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE .
- 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 6-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE .
These compounds share a similar benzo[c]chromene core but differ in the substituents attached to the chromene ring. The unique structural features of 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27NO6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C28H27NO6/c1-17(2)13-23(29-28(32)33-16-19-9-5-4-6-10-19)27(31)34-20-14-18(3)25-21-11-7-8-12-22(21)26(30)35-24(25)15-20/h4-12,14-15,17,23H,13,16H2,1-3H3,(H,29,32)/t23-/m0/s1 |
InChI Key |
MEYQQBKTKBACAJ-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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